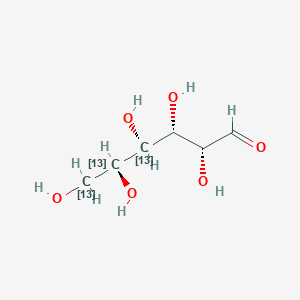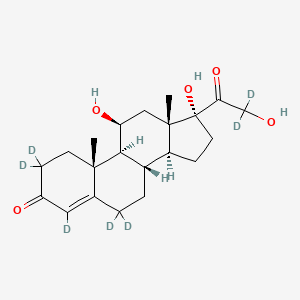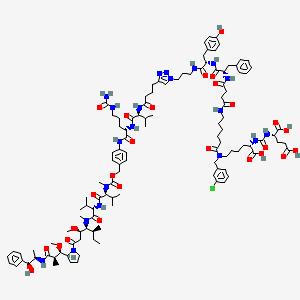
m-PEG18-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG18-acid is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC (Proteolysis Targeting Chimera) linker . It is a versatile molecule that plays a crucial role in the synthesis of PROTACs, which are designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG18-acid involves the polymerization of ethylene oxide to form polyethylene glycol, followed by the functionalization of the terminal hydroxyl group with a carboxylic acid . The reaction conditions typically include the use of catalysts such as potassium hydroxide and solvents like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and consistency of the product . The final product is often purified using techniques like column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
m-PEG18-acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Substitution: Reaction with halides to replace the hydroxyl group.
Common Reagents and Conditions
Esterification: Typically involves reagents like sulfuric acid or hydrochloric acid as catalysts.
Amidation: Commonly uses reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Substitution: Often employs reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Esters: Formed from esterification reactions.
Amides: Resulting from amidation reactions.
Substituted PEGs: Produced from substitution reactions.
Scientific Research Applications
m-PEG18-acid is widely used in various scientific research fields:
Chemistry: Utilized as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of bioconjugates for targeted drug delivery and imaging.
Industry: Applied in the production of PEGylated proteins and peptides for enhanced pharmacokinetics.
Mechanism of Action
m-PEG18-acid functions as a linker in PROTACs, which are bifunctional molecules designed to degrade specific proteins. The mechanism involves the binding of one end of the PROTAC to the target protein and the other end to an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
- m-PEG12-acid
- m-PEG24-acid
- m-PEG-NHS ester
- m-PEG-amine
Uniqueness
m-PEG18-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly effective as a PROTAC linker, offering advantages in terms of solubility and biocompatibility compared to shorter or longer PEG chains .
Properties
Molecular Formula |
C38H76O20 |
|---|---|
Molecular Weight |
853.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C38H76O20/c1-41-4-5-43-8-9-45-12-13-47-16-17-49-20-21-51-24-25-53-28-29-55-32-33-57-36-37-58-35-34-56-31-30-54-27-26-52-23-22-50-19-18-48-15-14-46-11-10-44-7-6-42-3-2-38(39)40/h2-37H2,1H3,(H,39,40) |
InChI Key |
CKKIYTFIZBKFPB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)












